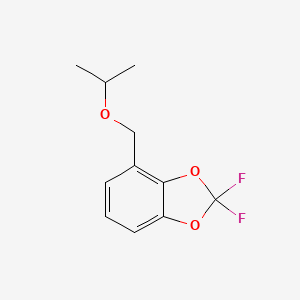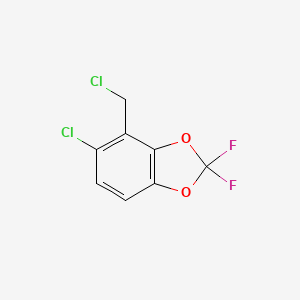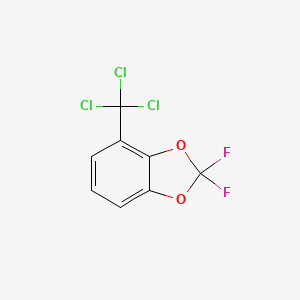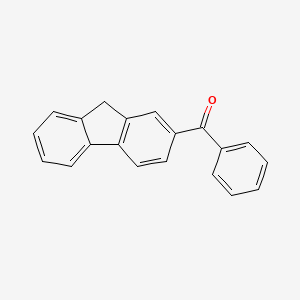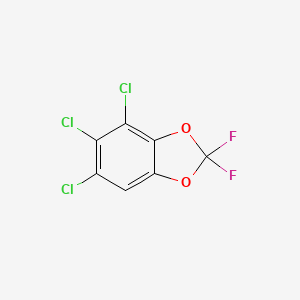
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole (TDFB) is a fluorinated aromatic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a fluorescent marker in cell biology. It also has potential applications in the medical field, including drug delivery and imaging. This article will provide an overview of the synthesis methods of TDFB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a fluorescent marker in cell biology. It is also used in drug delivery and imaging, and has potential applications in the medical field.
作用機序
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole is a fluorinated aromatic compound, and its mechanism of action is not completely understood. However, it is believed that its fluorine atoms interact with the aromatic ring, resulting in the formation of a conjugated system. This conjugated system is believed to provide the compound with its unique properties, such as its fluorescent properties.
Biochemical and Physiological Effects
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer properties, and to be able to reduce the toxicity of other compounds.
実験室実験の利点と制限
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole has several advantages for lab experiments. It is relatively easy to synthesize, and is relatively stable in both acidic and basic conditions. It is also relatively non-toxic and has low volatility. However, it is also relatively expensive, and its fluorescence properties can be affected by other compounds.
将来の方向性
The potential applications of 4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole are vast, and there are numerous potential future directions for research. These include further exploration of its potential medical applications, such as drug delivery and imaging. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide further insight into its potential applications. Finally, further research into its synthesis methods could help to reduce the cost of production and increase its stability.
合成法
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole can be synthesized by a variety of methods. The most commonly used method of synthesis is the Friedel-Crafts reaction, which involves the reaction of a haloarene with a halogenated alkane in the presence of an acid catalyst. Other methods of synthesis include the reaction of an aryl halide with an ethylenediamine derivative, or the reaction of an aryl halide with a difluorobenzene derivative.
特性
IUPAC Name |
4,5,6-trichloro-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F2O2/c8-2-1-3-6(5(10)4(2)9)14-7(11,12)13-3/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMFODLXCKIKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)

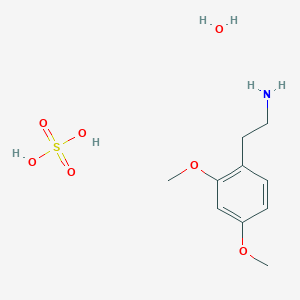
![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)
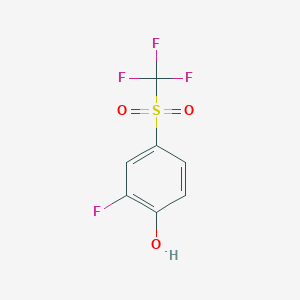
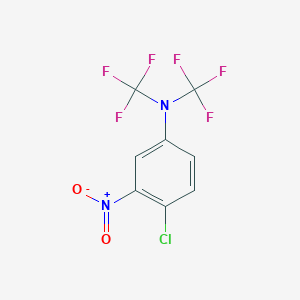

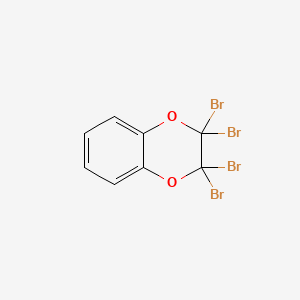
![[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%](/img/structure/B6351654.png)
